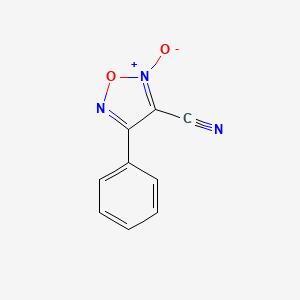

4-Phenyl-3-furoxancarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

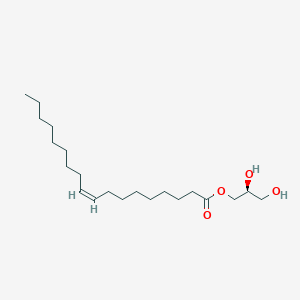

Le composé « ML002 » est un dérivé de la cytosporone isolé du champignon Dothiorella sp. ML002, originaire des mangroves. Ce composé a attiré l’attention en raison de ses activités antifongiques et antibactériennes significatives, en particulier contre Candida albicans .

Applications De Recherche Scientifique

ML002 has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of cytosporone derivatives.

Biology: Investigated for its antifungal and antibacterial properties, particularly against Candida albicans.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Potential use in developing antifungal and antibacterial agents for various industrial applications

Mécanisme D'action

Le mécanisme par lequel ML002 exerce ses effets implique l’inhibition de la croissance fongique et bactérienne. Le composé cible des enzymes et des voies spécifiques dans les micro-organismes, perturbant leurs processus métaboliques normaux et conduisant à la mort cellulaire .

Composés similaires :

Dothiorelone E : Un autre dérivé de la cytosporone isolé du même champignon, avec des propriétés antifongiques similaires.

Dothiorelone P : Un nouveau dérivé de la cytosporone avec une structure et une activité biologique similaires.

Unicité : ML002 est unique en raison de sa structure moléculaire spécifique et des voies particulières qu’il cible dans les micro-organismes. Son activité inhibitrice significative contre Candida albicans le distingue des autres composés similaires .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Phenyl-3-furoxancarbonitrile is a nitric oxide donor, mediated by thiol-containing cofactors, even synthetic exogenous compounds such as thiophenol . It is an activator of rat lung soluble guanylyl cyclase . It also acts as a platelet aggregation inhibitor .

Cellular Effects

The cellular effects of this compound are primarily due to its role as a nitric oxide donor. Nitric oxide plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound affords nitric oxide under the action of thiol cofactors . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de ML002 implique la fermentation du champignon Dothiorella sp. originaire des mangroves. Le bouillon de fermentation est extrait avec de l’acétate d’éthyle, et l’extrait est soumis à diverses techniques chromatographiques pour isoler le composé .

Méthodes de production industrielle : Actuellement, aucune méthode de production industrielle à grande échelle n’a été signalée pour ML002. Le composé est principalement obtenu par des procédés de fermentation et d’extraction à l’échelle du laboratoire .

Analyse Des Réactions Chimiques

Types de réactions : ML002 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent produire des formes réduites de ML002.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de ML002.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits et substitués de ML002, chacun ayant des activités biologiques potentiellement différentes .

4. Applications de la recherche scientifique

ML002 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de la cytosporone.

Biologie : Investigué pour ses propriétés antifongiques et antibactériennes, en particulier contre Candida albicans.

Médecine : Applications thérapeutiques potentielles en raison de ses propriétés bioactives.

Industrie : Utilisation potentielle dans le développement d’agents antifongiques et antibactériens pour diverses applications industrielles

Propriétés

IUPAC Name |

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJGTWUVVVOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action for 4-Phenyl-3-furoxancarbonitrile?

A1: this compound acts as a nitric oxide (NO) donor in the presence of thiol cofactors. [] This NO release mechanism differentiates it from direct NO donors like S-nitrosoglutathione. Research suggests that thiols like thiophenol react with this compound, leading to the formation of phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. [] The precise mechanism underlying this reaction and the subsequent NO release requires further investigation.

Q2: What are the documented biological effects of this compound?

A2: Studies demonstrate that this compound exhibits several notable biological activities:

- Vasodilation: It effectively relaxes precontracted rat thoracic aorta strips, suggesting its potential as a vasodilator. []

- Platelet Aggregation Inhibition: It acts as a potent inhibitor of platelet aggregation. []

- Soluble Guanylate Cyclase Activation: It efficiently activates soluble guanylate cyclase in rat lungs, hinting at its potential involvement in cGMP-mediated pathways. []

- Retinal Function Recovery: While less pronounced than the direct NO donor S-nitrosoglutathione, this compound shows promise in enhancing the recovery of retinal function after ischemic injury, likely through its NO-releasing properties. []

Q3: How does the efficacy of this compound as an NO donor compare to other NO-donating compounds?

A3: Research comparing this compound to S-nitrosoglutathione (GSNO) in a model of retinal ischemia-reperfusion injury revealed that while both compounds aided in b-wave recovery, GSNO displayed a more potent effect. [] This suggests that direct NO donors like GSNO might have superior efficacy compared to this compound, which relies on thiol-mediated NO release.

Q4: Are there any known structural analogs of this compound with similar biological activity?

A4: A trimeric derivative of the furoxan system, formed through a potential dimerization of the intermediate this compound oxide, has been synthesized and found to possess significant vasodilatory and platelet antiaggregatory activity. [] This finding underscores the potential of exploring structural modifications within the furoxan class for enhanced biological activity and paves the way for future structure-activity relationship (SAR) studies.

Q5: What research tools have been utilized to study the biological activity of this compound?

A5: Researchers have employed a range of techniques to investigate the effects of this compound:

- Organ bath studies: Used to assess its vasodilatory effects on isolated rat thoracic aorta. []

- Platelet aggregation assays: Utilized to determine its potency as an inhibitor of platelet aggregation. []

- Electroretinography: Employed to evaluate its impact on retinal function recovery following ischemic injury in animal models. []

- High-content screening (HCS) assays: this compound was identified as a potential inhibitor of glucocorticoid receptor (GR) nuclear translocation in a cell-based HCS assay. [] This suggests its potential to modulate intracellular trafficking pathways, although the specific mechanisms require further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)

![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)